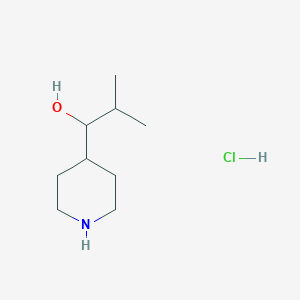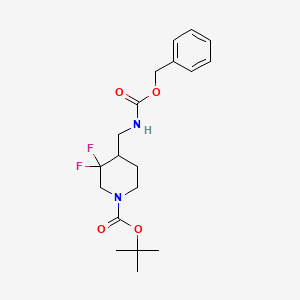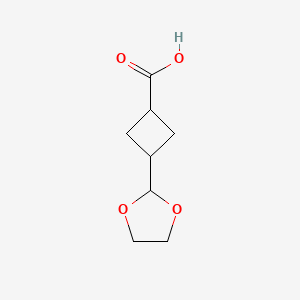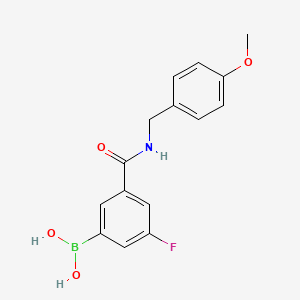
(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . It is primarily used for research purposes.
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not specified in the search results .Applications De Recherche Scientifique
Fluorescence Quenching and Photophysical Properties
Fluorescence Quenching
Boronic acid derivatives, including variants similar to (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties in alcohol environments. This research is important for understanding their photophysical behavior and potential applications in fluorescence-based sensors (Geethanjali et al., 2015).
Photophysical Characterization
The photophysical properties of similar boronic acid derivatives have been characterized using absorption and fluorescence techniques, offering insights into their interaction with solvents and potential for applications in fluorescence-based technologies (Geethanjali et al., 2016).
Synthesis and Chemical Interactions
Synthetic Applications
Binding Interactions with Sugars
The binding interaction of boronic acids with sugars has been a subject of study. These interactions are crucial for the development of sensors and other technologies that rely on the specific recognition of sugar molecules (Bhavya et al., 2016).
Applications in Material Science
- Optical Modulation in Nanotubes: Research has explored the structure-function relationship for the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This demonstrates the potential of boronic acid derivatives in altering the optical properties of nanomaterials (Mu et al., 2012).
Electropolymerization and Sensor Technology
- Electropolymerization: Boronate-substituted polyanilines, which could include derivatives like (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid, are promising materials for advanced affinity transducers due to their specific response to polyols like saccharides (Nikitina et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
[3-fluoro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BFNO4/c1-22-14-4-2-10(3-5-14)9-18-15(19)11-6-12(16(20)21)8-13(17)7-11/h2-8,20-21H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRRURMQDNLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)
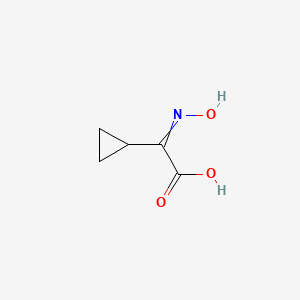
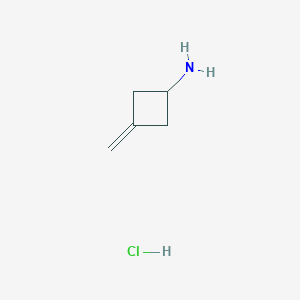
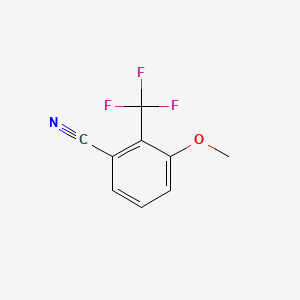
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
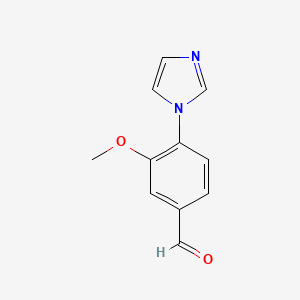
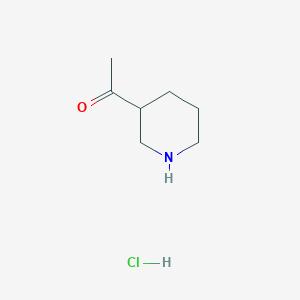

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
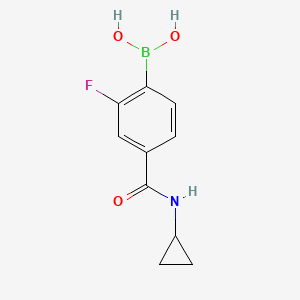
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
